![molecular formula C17H14ClN3O2S B14144419 N-(3-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl)acetamide CAS No. 892693-47-9](/img/structure/B14144419.png)
N-(3-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl)acetamide is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Métodos De Preparación
The synthesis of N-(3-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl)acetamide typically involves multiple steps. One common synthetic route starts with the preparation of 5-(2-chlorobenzyl)-1,3,4-oxadiazole-2-thiol. This intermediate is then reacted with 3-bromoacetophenone in the presence of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF) to yield the target compound .
Análisis De Reacciones Químicas
N-(3-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the chlorobenzyl group can be replaced by other nucleophiles like amines or thiols.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of N-(3-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl)acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes essential for the survival of pathogens. The compound’s sulfur and oxadiazole moieties play a crucial role in its binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
N-(3-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl)acetamide can be compared with other similar compounds, such as:
N-(1,3-benzodioxol-5-yl)-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide: This compound has a similar structure but contains a thiadiazole ring instead of an oxadiazole ring.
N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-({5-[(2E)-2-(3,5-dibromo-2-hydroxybenzylidene)hydrazino]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide: This compound also contains a thiadiazole ring and has shown similar biological activities.
These comparisons highlight the unique properties of this compound, particularly its oxadiazole ring, which may contribute to its distinct biological and chemical properties.
Propiedades
Número CAS |
892693-47-9 |
|---|---|
Fórmula molecular |
C17H14ClN3O2S |
Peso molecular |
359.8 g/mol |
Nombre IUPAC |
N-[3-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]phenyl]acetamide |
InChI |
InChI=1S/C17H14ClN3O2S/c1-11(22)19-14-7-4-6-12(9-14)16-20-21-17(23-16)24-10-13-5-2-3-8-15(13)18/h2-9H,10H2,1H3,(H,19,22) |
Clave InChI |
BELRGRVAAOJKBO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=CC(=C1)C2=NN=C(O2)SCC3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-amino-N'-[(E)-(5-bromofuran-2-yl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B14144346.png)
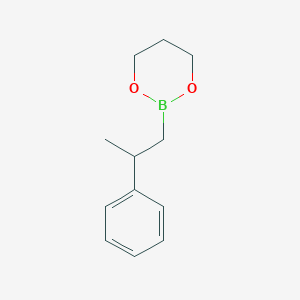
![4,6-dichloro-N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-1,3,5-triazin-2-amine](/img/structure/B14144350.png)
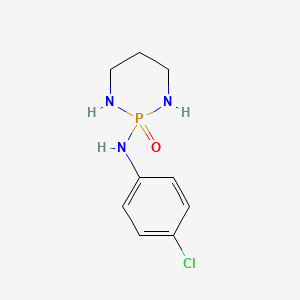
![benzyl [1-(1H-Tetrazol-5-yl)ethyl]carbamate](/img/structure/B14144368.png)
![N'-[4-(2-Chloro-2-phenylethoxy)phenyl]-N,N-dimethylurea](/img/structure/B14144381.png)
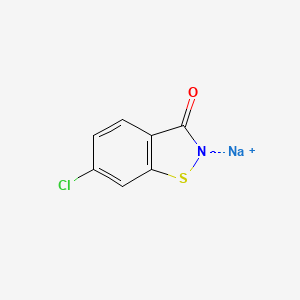
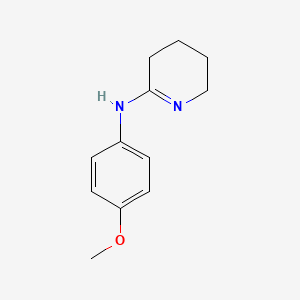



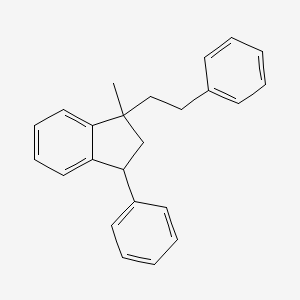

![5-[(2-Chloroanilino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B14144415.png)
